1-(4-ethoxy-3-methoxybenzyl)-1H-indole-2,3-dione

Catalog No.
S15705908
CAS No.
M.F
C18H17NO4
M. Wt
311.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-ethoxy-3-methoxybenzyl)-1H-indole-2,3-dione

Product Name

1-(4-ethoxy-3-methoxybenzyl)-1H-indole-2,3-dione

IUPAC Name

1-[(4-ethoxy-3-methoxyphenyl)methyl]indole-2,3-dione

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

InChI

InChI=1S/C18H17NO4/c1-3-23-15-9-8-12(10-16(15)22-2)11-19-14-7-5-4-6-13(14)17(20)18(19)21/h4-10H,3,11H2,1-2H3

InChI Key

WRERAQYTPVPWIE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O)OC

1-(4-ethoxy-3-methoxybenzyl)-1H-indole-2,3-dione is a synthetic compound characterized by its unique indole structure combined with a 2,3-dione functionality. This compound features an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring, and is further substituted with a 4-ethoxy-3-methoxybenzyl group. The presence of the ethoxy and methoxy groups enhances its solubility and may influence its biological activity. The molecular formula for this compound is C17_{17}H17_{17}N1_{1}O4_{4}, and it possesses significant potential in medicinal chemistry due to its structural attributes.

The chemical reactivity of 1-(4-ethoxy-3-methoxybenzyl)-1H-indole-2,3-dione can be categorized into several types of reactions:

  • Oxidation: The indole core can undergo oxidation, leading to the formation of more complex structures or introducing additional functional groups.
  • Reduction: Reduction processes can convert the 2,3-dione moiety into other functional forms, such as alcohols or amines.
  • Substitution Reactions: Electrophilic and nucleophilic substitutions can occur on the indole core or the side chain, allowing for the introduction of various substituents.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions often involve organic solvents and controlled temperatures to optimize yields.

Research indicates that compounds similar to 1-(4-ethoxy-3-methoxybenzyl)-1H-indole-2,3-dione exhibit various biological activities. These may include:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial and fungal strains.
  • Antitumor Activity: Certain indole derivatives are known for their potential in inhibiting tumor growth through various mechanisms.
  • Enzyme Inhibition: The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.

Further studies are necessary to elucidate the specific biological mechanisms and therapeutic potentials of this compound .

The synthesis of 1-(4-ethoxy-3-methoxybenzyl)-1H-indole-2,3-dione typically involves multi-step organic reactions. A common synthetic route may include:

  • Preparation of the Indole Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Formation of the 2,3-Dione Functionality: This step often involves oxidation processes that introduce the dione group.
  • Attachment of the Benzyl Side Chain: The final step includes coupling reactions to attach the 4-ethoxy-3-methoxybenzyl group.

Specific conditions such as using methanesulfonic acid under reflux in methanol can enhance yield and efficiency .

The applications of 1-(4-ethoxy-3-methoxybenzyl)-1H-indole-2,3-dione are diverse:

  • Pharmaceutical Development: Its potential as an antimicrobial or anticancer agent makes it a candidate for drug development.
  • Chemical Research: The compound serves as an intermediate in synthesizing other biologically active molecules.
  • Material Science: Due to its unique properties, it may find applications in developing advanced materials or coatings.

Interaction studies involving 1-(4-ethoxy-3-methoxybenzyl)-1H-indole-2,3-dione focus on its binding affinity to various biological targets. These studies help identify potential therapeutic effects and mechanisms of action. Investigations into enzyme interactions and receptor binding may provide insights into its efficacy as a drug candidate.

Several compounds share structural similarities with 1-(4-ethoxy-3-methoxybenzyl)-1H-indole-2,3-dione. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
1-(4-isopropoxyphenyl)-1H-indole-2,3-dioneHighContains an isopropoxy group instead of ethoxy
1-(4-methylphenyl)-1H-indole-2,3-dioneModerateFeatures a methyl group on the phenyl ring
6-Methoxyindoline-2,3-dioneHighLacks the benzyl substituent but retains dione functionality
5-(Trifluoromethoxy)indoline-2,3-dioneModerateContains trifluoromethyl group affecting reactivity

Uniqueness

The uniqueness of 1-(4-ethoxy-3-methoxybenzyl)-1H-indole-2,3-dione lies in its specific combination of functional groups and structural characteristics that impart distinct chemical properties and biological activities compared to similar compounds. Its unique side chain enhances solubility and potentially modifies its interaction with biological targets .

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Exact Mass

311.11575802 g/mol

Monoisotopic Mass

311.11575802 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-15-2024

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